

Application Note: Using Octahydroindolizine-2-carbonitrile as a Chiral Building Block

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Compound of Interest

Compound Name: Octahydroindolizine-2-carbonitrile

CAS No.: 1315366-29-0

Cat. No.: B1373355

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Executive Summary

Octahydroindolizine-2-carbonitrile (CAS: 1315366-29-0), also known as 2-cyano-indolizidine, represents a high-value,

-rich scaffold for modern drug discovery.^[1] Unlike the more common octahydroindole (perhydroindole) or pyrrolidine scaffolds, the octahydroindolizine core features a nitrogen atom at the bridgehead of a fused 6,5-bicyclic system. This unique architecture renders the nitrogen non-nucleophilic for amide coupling, shifting the synthetic focus to the nitrile group as the primary handle for diversification.

This guide details the stereoselective synthesis, resolution, and downstream application of this scaffold. It is particularly relevant for medicinal chemists designing conformationally restricted peptidomimetics, glycosidase inhibitors, and fragment-based drug discovery (FBDD) libraries where high rigidity and defined stereochemistry are required to reduce entropic penalties upon binding.

Technical Specifications & Structural Logic

Chemical Identity^{[2][3]}

- IUPAC Name: **Octahydroindolizine-2-carbonitrile**^{[1][2][3]}
- Common Name: 2-Cyano-indolizidine

- CAS Number: 1315366-29-0[1][2][3][4][5]

- Molecular Formula:

[1]

- Stereochemistry: The molecule possesses three stereocenters (C2, C8a, and potentially C9 depending on numbering). The cis-fused ring junction is generally the thermodynamically preferred conformation, mimicking the "turn" geometry of proline.

The "Bridgehead" Distinction

It is critical to distinguish this scaffold from octahydroindole-2-carbonitrile (perhydroindole).

- Octahydroindole: Nitrogen is secondary (NH) and available for peptide coupling.
- Octahydroindolizine (This Topic): Nitrogen is tertiary (bridgehead). It cannot form amides. The nitrile is the sole reactive "warhead" or linker.

Data Summary Table

Property	Value	Relevance
Molecular Weight	150.22 g/mol	Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
ClogP	~1.2 - 1.5	Favorable lipophilicity for CNS penetration.
H-Bond Donors	0	Good membrane permeability.
H-Bond Acceptors	2 (N-bridge, CN)	Interaction points for active site residues.
Topological Polar Surface Area	~27 Å ²	Excellent oral bioavailability potential.

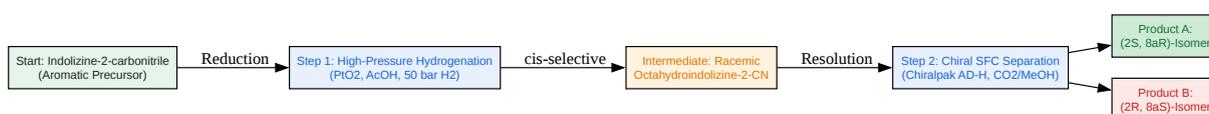
Protocol 1: Stereoselective Synthesis & Resolution

Objective: To synthesize chiral **octahydroindolizine-2-carbonitrile** from the aromatic precursor indolizine-2-carbonitrile.

Reaction Logic

Direct synthesis of the chiral saturated system is challenging. The most robust industrial route involves the catalytic hydrogenation of the heteroaromatic precursor followed by enzymatic kinetic resolution or Chiral SFC separation.

Workflow Diagram (DOT)



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Caption: Synthetic workflow for accessing enantiopure **octahydroindolizine-2-carbonitrile** via hydrogenation and chiral chromatography.

Step-by-Step Methodology

Step 1: Catalytic Hydrogenation

- Preparation: Dissolve Indolizine-2-carbonitrile (10.0 g, 69.4 mmol) in glacial acetic acid (100 mL).
- Catalyst Loading: Add Platinum(IV) oxide (, Adams' catalyst) (500 mg, 5 wt%). Note: PtO₂ is preferred over Pd/C to prevent hydrogenolysis of the nitrile group to a primary amine.
- Hydrogenation: Transfer to a high-pressure autoclave. Purge with (3x) and (3x). Pressurize to 50 bar (725 psi)

- Reaction: Stir at 60°C for 24 hours. Monitor by LC-MS for the disappearance of the aromatic UV signal (254 nm).
- Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst). Concentrate the filtrate under reduced pressure.
- Neutralization: Dissolve the residue in DCM, wash with saturated (aq) to remove acetic acid. Dry over and concentrate.
 - Yield: Expect ~90-95% of the racemic diastereomeric mixture (predominantly cis-fused).

Step 2: Chiral Resolution (SFC)

- System: Preparative Supercritical Fluid Chromatography (SFC).
- Column: Chiralpak AD-H or OD-H (20 x 250 mm, 5 μm).
- Mobile Phase:
/ Methanol (85:15) with 0.1% Diethylamine (DEA).
- Conditions: Flow rate 50 mL/min, Back pressure 100 bar, Temperature 35°C.
- Collection: Collect the two major enantiomers separately.
- Validation: Analyze optical purity via analytical SFC (>99% ee required).

Application Protocols: Functionalization

Since the bridgehead nitrogen is chemically inert to acylation, the nitrile group is the sole handle for library generation.

Route A: Synthesis of Rigid Diamines (Reductive Amination Precursors)

Used to create ligands for GPCRs where a basic amine is required at a specific distance from a hydrophobic core.

- Reagent:

(2.0 equiv) in dry THF at 0°C.

- Procedure: Add the chiral nitrile dropwise. Reflux for 2 hours.

- Quench: Fieser workup (

, 15%

,

).

- Product: 2-(Aminomethyl)-octahydroindolizine.
- Use Case: This primary amine can now be coupled to carboxylic acids, sulfonyl chlorides, or aldehydes to generate diverse libraries.

Route B: Synthesis of Peptidomimetic Acids (Proline Surrogates)

Used to insert the scaffold into a peptide chain (C-terminus modification).

- Reagent: 6M HCl (aq), reflux, 12 hours.
- Product: Octahydroindolizine-2-carboxylic acid.
- Coupling: Use HATU/DIPEA to couple this acid to the N-terminus of a growing peptide chain.
- Effect: Induces a permanent "kink" or
-turn in the peptide backbone, stabilizing secondary structures.

Route C: Tetrazole Isosteres (Bioactive Warheads)

Common in Angiotensin II receptor antagonists and metabolic probes.

- Reagents: Sodium azide (, 1.5 equiv), Zinc bromide (, 1.0 equiv) in water/isopropanol.
- Conditions: Reflux for 16 hours.
- Product: 5-(Octahydroindolizin-2-yl)-1H-tetrazole.
- Significance: The tetrazole acts as a lipophilic carboxylic acid bioisostere with improved metabolic stability.

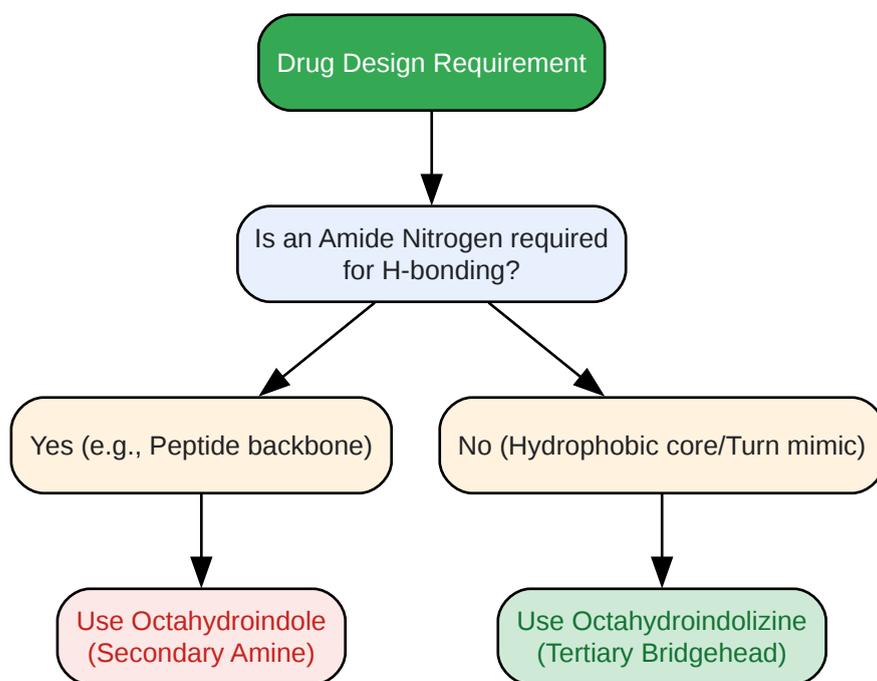
Application Note: Designing "Escape Vectors" in FBDD

In Fragment-Based Drug Discovery, the octahydroindolizine scaffold is superior to simple pyrrolidines because the fused 6-membered ring provides a defined "escape vector" (the direction in which substituents grow).

Comparative Geometry Logic

- Pyrrolidine-2-CN: Flexible. The ring pucker can invert, leading to entropic loss upon binding.
- Octahydroindolizine-2-CN: Rigid. The trans-annular strain of the fused system locks the pyrrolidine ring into a specific envelope conformation.
- Result: Substituents at the 2-position (nitrile/amine) have a highly predictable vector, allowing precise targeting of sub-pockets in enzymes (e.g., DPP-4, Kinases).

Decision Logic for Scaffold Selection (DOT)



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Caption: Decision tree for selecting between Octahydroindole and Octahydroindolizine scaffolds.

Quality Control & Troubleshooting

Parameter	Method	Acceptance Criteria	Troubleshooting
Enantiomeric Excess (ee)	Chiral SFC / HPLC	> 98%	Recrystallize the tartrate salt of the amine derivative if SFC fails.
Diastereomeric Ratio (dr)	¹ H NMR	> 95:5 (cis:trans)	The trans-fused isomer is often formed at higher hydrogenation temperatures. Lower Temp to 40°C.
Water Content	Karl Fischer	< 0.5%	The nitrile is hygroscopic. Store under Argon.

Critical Safety Note: The hydrogenation of nitriles can produce secondary amines (dimerization) as a byproduct. Always use acetic acid as the solvent or add ammonia to suppress this side reaction.

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